molecular formula C22H22N2O5S B2624358 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide CAS No. 896318-37-9

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2624358
CAS No.: 896318-37-9
M. Wt: 426.49
InChI Key: MCXUCMRIJGISDR-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide is a synthetic organic compound featuring a bis-amide backbone with a benzenesulfonyl group, a furan ring, and a phenethyl substituent. Its structure combines sulfonamide and ethanediamide moieties, which are often associated with diverse biological activities, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c25-21(23-14-13-17-8-3-1-4-9-17)22(26)24-16-20(19-12-7-15-29-19)30(27,28)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXUCMRIJGISDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide

  • Structural Differences :
    • Sulfonyl Group : The benzenesulfonyl group in the target compound is replaced with a 4-chlorophenylsulfonyl group.
    • Substituent on Amide Nitrogen : The phenethyl group (C6H5CH2CH2–) is substituted with a 2-methoxybenzyl group (CH3O–C6H3–CH2–).
  • The 2-methoxybenzyl group may increase lipophilicity compared to the phenethyl chain, influencing membrane permeability.

N-Benzyl-N-(furan-2-ylmethyl)acetamide

  • Structural Differences :
    • Backbone : Contains a single acetamide (CH3CON–) group instead of the ethanediamide (NHCOCONH–) moiety.
    • Substituents : Lacks the benzenesulfonyl group but retains benzyl and furylmethyl groups.
  • Implications :
    • The simpler acetamide structure may reduce steric hindrance, favoring synthetic accessibility.
    • Absence of sulfonyl groups could diminish interactions with sulfhydryl-containing biological targets.

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide

  • Structural Differences: Heterocycle: Replaces the furan ring with a benzothiophene (sulfur-containing aromatic system). Functional Groups: Introduces a hydroxyl group (–OH) on the propyl chain and a dimethylamino (–N(CH3)2) group on the phenyl ring.
  • Implications: Benzothiophene’s larger aromatic system may enhance π-π stacking interactions. The hydroxyl group could facilitate hydrogen bonding, while the dimethylamino group introduces basicity, affecting solubility.

N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide

  • Structural Differences: Backbone: Oxamide (NHCOCONH–) is retained, but substituents are ethoxyphenyl and ethylphenyl groups. Lacks Sulfonyl and Furan Moieties: No sulfonylation or heterocyclic rings.
  • Implications: Ethoxy and ethyl groups may confer greater hydrophobicity, limiting aqueous solubility.

Comparative Analysis Table

Compound Name Key Substituents Notable Features
N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide Benzenesulfonyl, furan-2-yl, phenethyl Balanced lipophilicity; potential sulfonamide-mediated bioactivity.
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide 4-Chlorophenylsulfonyl, 2-methoxybenzyl Enhanced electron-withdrawing effects; increased lipophilicity.
N-Benzyl-N-(furan-2-ylmethyl)acetamide Benzyl, furan-2-ylmethyl, acetamide Simplified structure; lacks sulfonyl group.
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide Benzothiophene, hydroxylpropyl, dimethylaminophenyl Sulfur-containing heterocycle; hydrogen-bonding capability.
N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide 2-Ethoxyphenyl, 2-ethylphenyl, oxamide Hydrophobic substituents; oxamide backbone.

Research Findings and Implications

  • Electronic Effects : The benzenesulfonyl group in the target compound may stabilize negative charge density, enhancing interactions with cationic residues in enzymes or receptors .
  • Biological Activity: Ethanediamide derivatives are known for chelating metal ions or modulating protein-protein interactions. The furan ring’s electron-rich nature could facilitate binding to heme-containing enzymes .

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide, also known as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₅N₃O₅S
Molecular Weight 397.5 g/mol
CAS Number 896322-46-6
LogP 2.0542
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of benzenesulfonyl and furan intermediates, followed by their coupling with ethanediamide derivatives under controlled conditions. Catalysts and specific solvents are often employed to enhance yield and purity.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that compounds similar to this compound demonstrated potent antibacterial and antifungal activities against a range of pathogens.

In vitro tests showed that at a concentration of 40 μg/mL, the compound exhibited a maximum inhibitory effect on HeLa cell lines, suggesting potential anticancer properties as well .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (including HeLa and others) revealed that this compound possesses significant cytotoxic effects. The IC50 values were determined through dose-response curves, indicating its effectiveness in inhibiting cell proliferation.

Case Studies

  • Antibacterial Properties
    • A study published in PubMed highlighted the synthesis and antimicrobial evaluation of sulfonamide derivatives. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) lower than many standard antibiotics .
  • Cytotoxic Effects
    • In another investigation, the compound was tested against several cancer cell lines, where it demonstrated selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The sulfonamide moiety is known to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis, thus exhibiting antibacterial activity.

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